molecular formula C9H8N2O3S B2484594 6-Quinolinesulfonamide, 1,2-dihydro-2-oxo- CAS No. 855766-77-7

6-Quinolinesulfonamide, 1,2-dihydro-2-oxo-

Cat. No.: B2484594
CAS No.: 855766-77-7
M. Wt: 224.23
InChI Key: OOLIMCWDWFKSJN-UHFFFAOYSA-N
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Description

6-Quinolinesulfonamide, 1,2-dihydro-2-oxo- is a useful research compound. Its molecular formula is C9H8N2O3S and its molecular weight is 224.23. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • 6-Quinolinesulfonamides have been a subject of study in the field of chemical synthesis. For instance, 4-Chloro-3-quinolinesulfonamides were transformed into 1,4-dihydro-4-thioxo-3-quinolinesulfonamides, which upon methylation resulted in 4-methylthio-3-quinolinesulfonamides. These compounds were then oxidized to produce 1,4-dihydro-4-oxo-3-quinolinesulfonamides (Skrzypek, 2005).

Antimicrobial Activity

  • Some derivatives of quinolinesulfonamide, like 2-oxo-1,2-dihydroquinoxaline-6-sulfonyl azide, have demonstrated broad-spectrum in vitro activity against various strains of Gram-positive and Gram-negative bacteria (Obafemi & Akinpelu, 2005).

Photovoltaic Applications

  • Quinolinesulfonamide derivatives have been explored in the photovoltaic sector. 4H-pyrano[3,2-c]quinoline derivatives have been used in organic-inorganic photodiode fabrication, showing potential for application in photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Immunomodulatory Activities

  • Quinolinesulfonamide derivatives have displayed immunomodulatory activities. For example, a study on 7-ethyl 9-ethyl-6-oxo-6,9-dihydro[1,2,5]selenadiazolo[3,4-h]quinoline-7-carboxylate revealed specific antiproliferative/cytotoxic activity against leukemia cells and potential as an immunomodulator (Jantová et al., 2017).

Spectroscopic and Photoinduced Processes

  • The spectroscopic properties of quinolinesulfonamides have been studied, revealing their potential in photoinduced processes. An investigation into the photoexcitation of selenadiazoloquinolones, a derivative of quinolinesulfonamide, showed the formation of paramagnetic species and activation of molecular oxygen (Barbieriková et al., 2011).

Computational Studies

  • Computational studies have been conducted on 8-Quinolinesulfonamide to understand its molecular structure, electronic properties, and potential for drug applications. These studies include analyses of HOMO-LUMO energies, MEP, and molecular docking (FazilathBasha et al., 2021).

Biochemical Analysis

Biochemical Properties

2-oxo-1,2-dihydroquinoline-6-sulfonamide plays a crucial role in several biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, 2-oxo-1,2-dihydroquinoline-6-sulfonamide can affect neurotransmission and potentially modulate neurological functions. Additionally, it interacts with other biomolecules such as receptors and ion channels, altering their activity and contributing to its overall biochemical effects.

Cellular Effects

The effects of 2-oxo-1,2-dihydroquinoline-6-sulfonamide on various cell types and cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules such as protein kinases, which play a pivotal role in regulating cell growth, differentiation, and apoptosis . Furthermore, 2-oxo-1,2-dihydroquinoline-6-sulfonamide can alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and overall metabolic homeostasis.

Molecular Mechanism

At the molecular level, 2-oxo-1,2-dihydroquinoline-6-sulfonamide exerts its effects through various mechanisms. One primary mechanism involves binding interactions with target biomolecules. For instance, it binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is crucial for its role in modulating neurotransmission. Additionally, 2-oxo-1,2-dihydroquinoline-6-sulfonamide can influence enzyme activity by acting as an allosteric modulator, altering the enzyme’s conformation and activity.

Temporal Effects in Laboratory Settings

The temporal effects of 2-oxo-1,2-dihydroquinoline-6-sulfonamide in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 2-oxo-1,2-dihydroquinoline-6-sulfonamide can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These effects are crucial for evaluating its potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of 2-oxo-1,2-dihydroquinoline-6-sulfonamide vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as enhanced cognitive function and neuroprotection . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage-dependent effects of this compound is critical for determining its therapeutic window and ensuring its safe use in clinical settings.

Metabolic Pathways

2-oxo-1,2-dihydroquinoline-6-sulfonamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . This compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 2-oxo-1,2-dihydroquinoline-6-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters, facilitating its uptake into target cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of 2-oxo-1,2-dihydroquinoline-6-sulfonamide is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with target biomolecules and its overall biochemical effects.

Properties

IUPAC Name

2-oxo-1H-quinoline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c10-15(13,14)7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLIMCWDWFKSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C=C1S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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